4-Bromo-6-ethylthieno[2,3-d]pyrimidine
Description
Significance of Fused Heterocyclic Systems in Synthetic and Medicinal Chemistry
Fused heterocyclic systems are complex molecular architectures where two or more heterocyclic rings share common atoms. fiveable.me This structural feature imparts a degree of rigidity and planarity that can be highly advantageous for molecular recognition and interaction with biological targets. ias.ac.in The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within these fused rings introduces unique electronic properties and diverse opportunities for chemical functionalization. fiveable.meairo.co.in
In medicinal chemistry, these scaffolds are considered "privileged structures" due to their frequent appearance in a vast array of biologically active compounds and approved drugs. nih.gov Their inherent structural diversity and the ability to modulate their physicochemical properties through synthetic modifications make them invaluable in the quest for new medicines targeting a wide spectrum of diseases. fiveable.meairo.co.in The enhanced stability and tailored electronic characteristics of fused heterocycles also make them attractive for applications in material science, such as in the development of organic semiconductors and catalysts. ias.ac.in
Overview of Thieno[2,3-d]pyrimidine (B153573) Derivatives as a Privileged Scaffold
Within the broad class of fused heterocycles, the thieno[2,3-d]pyrimidine scaffold has garnered significant attention. This bicyclic system, which can be considered a bioisostere of purine, a fundamental component of DNA and RNA, is a recurring motif in compounds with a wide range of pharmacological activities. sci-hub.senih.gov
The versatility of the thieno[2,3-d]pyrimidine core has led to the development of derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system protective effects. sci-hub.senih.gov A key reason for this broad biological activity lies in the ability of these compounds to interact with various enzymes and receptors within the body. For instance, numerous thieno[2,3-d]pyrimidine derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. researchgate.net The structural arrangement of the thieno[2,3-d]pyrimidine system allows for specific interactions with the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways implicated in disease progression. researchgate.netnih.gov
The synthetic accessibility of the thieno[2,3-d]pyrimidine scaffold, with multiple established synthetic routes, further enhances its appeal to medicinal chemists. scielo.brscielo.br This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at different positions of the bicyclic ring system, thereby fine-tuning the biological activity and pharmacokinetic properties of the resulting molecules. sci-hub.semdpi.com
Contextualization of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine within Thienopyrimidine Research and its Potential as a Versatile Intermediate
Among the vast library of thieno[2,3-d]pyrimidine derivatives, specific compounds serve as crucial building blocks for the synthesis of more complex and functionally diverse molecules. This compound is one such key intermediate. The strategic placement of a bromine atom at the 4-position and an ethyl group at the 6-position makes this compound a highly versatile precursor in organic synthesis.
The bromine atom at the C4 position is a particularly valuable functional handle. It can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. researchgate.net This allows for the introduction of a wide array of substituents at this position, enabling the generation of extensive libraries of compounds for biological screening. For example, the bromine can be substituted with various amines, alcohols, or thiols to explore their impact on biological activity. ijacskros.com
The utility of halogenated thienopyrimidine intermediates, such as the related 6-bromo-4-chlorothieno[2,3-d]pyrimidine, has been well-documented in the synthesis of kinase inhibitors. researchgate.netresearchgate.net These intermediates provide a platform for the systematic modification of the thienopyrimidine core to optimize potency and selectivity against specific kinase targets. researchgate.net Similarly, this compound serves as a valuable starting material for the construction of novel thieno[2,3-d]pyrimidine derivatives with potential therapeutic applications.
Data Table
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H7BrN2S |
| Molecular Weight | 243.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-ethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACOJRDNSCYXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 4 Bromo 6 Ethylthieno 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Bromine Position
The C4 position of the thieno[2,3-d]pyrimidine (B153573) ring system is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring sufficiently polarize the C4-Br bond, making the carbon atom susceptible to attack by nucleophiles.
The displacement of the C4-halogen by various amine nucleophiles is a widely employed strategy for the synthesis of substituted 4-aminothieno[2,3-d]pyrimidines. Studies on analogous 4-chlorothieno[2,3-d]pyrimidines and other fused pyrimidines demonstrate that these reactions can proceed under various conditions, including acid promotion or in the absence of acid at elevated temperatures. nih.gov For instance, the amination of 4-chlorothieno[2,3-d]pyrimidine (B15048) with aniline (B41778) proceeded efficiently in water at 80°C without the addition of an acid catalyst, affording the product in 89% yield after just one hour. nih.gov Similarly, reactions with aliphatic and benzylic amines can be conducted in water without acid. nih.gov The reactivity in SNAr reactions is sensitive to the electronic and steric properties of the nucleophile. nih.gov
This methodology allows for the introduction of a diverse range of amino moieties, which is crucial for tuning the biological and physicochemical properties of the resulting molecules. nih.gov
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorothieno[2,3-d]pyrimidine | Aniline | H₂O, 80°C, 1 h | 4-(Phenylamino)thieno[2,3-d]pyrimidine | 89 | nih.gov |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | H₂O, 0.1 equiv. HCl, 80°C, 24 h | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 94 | nih.gov |
| 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | (R)-1-Phenylethylamine | Not specified | 6-Bromo-N-((R)-1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | >70 | researchgate.net |
Beyond amines, the C4-halogen of thieno[2,3-d]pyrimidines and related heterocycles can be displaced by other nucleophiles such as thiols and alkoxides. In the case of 4,6-dichloro-5-nitropyrimidine, reaction with an alkoxide selectively substitutes one chlorine atom to yield a 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.org This indicates that an alkoxide can serve as an effective nucleophile. Subsequent reactions with amines on this intermediate, however, showed that the remaining chlorine atom was more readily substituted than the alkoxy group, which only underwent substitution under more forcing conditions. chemrxiv.org This highlights the differential reactivity and leaving group ability of halogens versus alkoxides in this class of compounds. Reactions involving sulfur nucleophiles, such as thiols, are also well-established for creating C-S bonds at electrophilic centers on pyrimidine rings. researchgate.net
| Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4,6-Dichloro-5-nitropyrimidine | Alkoxide (e.g., methoxide, ethoxide) | Mild conditions | 4-Alkoxy-6-chloro-5-nitropyrimidine | chemrxiv.org |
| 2-Alkylthio-6-aminopyrimidin-4(3H)-ones | Ethyl bromopyruvate (acts on amine) | Neutral or acidic | Ethyl 2-alkylthio-4-aminofuro[2,3-d]pyrimidine-5-carboxylate | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4-bromo position of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine is an ideal site for such transformations. mdpi.com These reactions typically offer broad substrate scope and functional group tolerance.
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction has been successfully applied to various halogenated thienopyrimidines and other pyrimidine derivatives to introduce aryl or heteroaryl substituents. researchgate.netmdpi.com The reaction is generally catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base and a suitable solvent. mdpi.comresearchgate.net For instance, the Suzuki coupling of 6-bromo-4-substituted-thieno[2,3-d]pyrimidines with various boronic acids using Pd(PPh₃)₄ as the catalyst proceeded in good yields. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.comresearchgate.net |
| 6-Bromo-N-((R)-1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine | Various aryl boronic acids | Pd(PPh₃)₄ | Not specified | Not specified | >70 | researchgate.net |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ | Dioxane | Good | nih.gov |
| 7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Various boronic acids | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ (2M aq.) | 1,2-Dimethoxyethane | Moderate-Good | nih.gov |
The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netnih.gov This methodology has been applied to various bromo-substituted heterocycles to install alkynyl moieties, which are valuable functional groups for further synthetic elaboration or for their electronic properties. nih.gov For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalyst system in triethylamine (B128534) and toluene. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazines | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Toluene | r.t., 6-20 h | Good | researchgate.net |
| 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Various Alkynes | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 60°C | 20-80 | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad scope and applicability, often succeeding where traditional SNAr reactions fail. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands and a strong, non-nucleophilic base. researchgate.net While no specific examples on the thieno[2,3-d]pyrimidine ring are readily available, the reaction has been successfully developed for the structurally similar thieno[3,2-d]pyrimidine (B1254671) core. nih.gov For the coupling of 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one with various amines, optimal conditions were developed, highlighting the importance of ligand and base choice for successful C-N bond formation. nih.gov
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110°C | 20-75 | nih.gov |
| β-bromovinyl/aryl aldehydes + 6-amino-1,3-dialkyluracils | (Intramolecular) | Palladium catalyst | Not specified | Solvent-free | Microwave | Good | rsc.org |
Reactivity of the Thiophene (B33073) Ring and the Ethyl Side Chain
Thiophene Ring Reactivity: While the pyrimidine ring diminishes its reactivity, the thiophene moiety can still undergo certain electrophilic substitutions, typically at the C5 position, which is para to the sulfur atom and not directly conjugated to the pyrimidine's nitrogen atoms. However, the most significant reactivity associated with the thiophene portion of this compound often involves metal-catalyzed cross-coupling reactions, leveraging the bromine atom at C4 as a primary reactive site. Direct functionalization of the thiophene ring itself is less common in derivatization strategies, which tend to exploit the more labile halogen substituent. researchgate.netresearchgate.net
Ethyl Side Chain Reactivity: The ethyl group at the C6 position is generally less reactive than the bromine atom at the C4 position. It is typically considered a stable substituent under the conditions used for modifying other parts of the molecule, such as nucleophilic aromatic substitution at the C4 position or cross-coupling reactions. researchgate.net Reactions involving the ethyl side chain are not commonly reported in the primary synthetic routes for derivatization. Any potential reactivity, such as benzylic-type halogenation, would require specific radical initiators and conditions that are generally avoided to maintain the integrity of the heterocyclic core.
Derivatization Strategies for Structural Elaboration
The structural elaboration of this compound predominantly capitalizes on the reactivity of the C4-bromo substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C4 position is readily displaced by various nucleophiles. This is a cornerstone of derivatization for this scaffold. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack. chemrxiv.org Amines, in particular, are frequently used to synthesize 4-amino-thieno[2,3-d]pyrimidine derivatives. nih.govnih.gov This reaction is a common strategy for building libraries of compounds for various applications. researchgate.net
Table 1: Examples of Nucleophilic Substitution at the C4 Position
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Primary Amines | (R)-1-phenylethylamine | N-substituted-4-aminothieno[2,3-d]pyrimidine | researchgate.net |
| Secondary Amines | Piperazine | 4-Piperazinyl-thieno[2,3-d]pyrimidine | researchgate.net |
| Amino Acids | Phenylalanine | 4-(Amino acid)-thieno[2,3-d]pyrimidine | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions: While less common at the C4 position compared to SNAr, cross-coupling reactions can be employed. More frequently, if a di-halogenated thienopyrimidine is used (e.g., 6-bromo-4-chloro), the C6-bromo position is targeted for Suzuki or Sonogashira coupling, followed by nucleophilic substitution at the C4-chloro position. researchgate.net This sequential approach allows for controlled, stepwise derivatization at two different sites on the molecule. For the title compound, a Suzuki coupling could potentially be used to introduce aryl or heteroaryl groups at the C4 position, though displacement by nucleophiles is more prevalent.
Table 2: Common Derivatization Reactions
| Reaction Type | Position | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | C4 | Primary/Secondary Amines, Alcohols | 4-Amino or 4-Alkoxy derivatives | nih.govrsc.org |
| Suzuki Coupling* | C6 | Arylboronic acids, Pd(PPh₃)₄ | 6-Aryl derivatives | researchgate.net |
*Note: This reaction is shown for the analogous 6-bromo-4-chloro derivative, illustrating the reactivity of a halogen at this position.
Mechanistic Investigations of Key Transformations
The key transformations of this compound, particularly the prevalent nucleophilic aromatic substitution (SNAr) at the C4 position, have been mechanistically studied.
The SNAr reaction is the most important pathway for the functionalization of the 4-bromo position. This reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov
Addition of the Nucleophile: A nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon, which bears the bromine leaving group. This attack is facilitated by the electron-withdrawing pyrimidine ring that can stabilize the resulting negative charge. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.orgnih.gov
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the departure of the bromide ion. This elimination step is typically fast and irreversible, driving the reaction to completion.
Recent computational and experimental studies have suggested that for some highly activated systems, the SNAr reaction may proceed through a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single transition state without the formation of a distinct Meisenheimer intermediate. chemrxiv.orgnih.gov However, for most standard SNAr reactions involving chloro- or bromopyrimidines with amine nucleophiles, the stepwise mechanism involving a Meisenheimer complex is the generally accepted model. chemrxiv.org Hammett studies on related systems have shown significant positive ρ values, indicating a buildup of negative charge in the rate-determining step, which is consistent with the formation of the anionic Meisenheimer intermediate. nih.gov
The selectivity observed in di-halogenated systems, such as the preferential Suzuki coupling at C6 over C4 in 6-bromo-4-chlorothienopyrimidine, is governed by the different reactivity profiles of the C-Br and C-Cl bonds in palladium-catalyzed cycles and their relative susceptibility to nucleophilic attack. researchgate.net
Computational and Theoretical Studies on 4 Bromo 6 Ethylthieno 2,3 D Pyrimidine and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules, which in turn dictate their reactivity and interaction with biological targets. For thieno[2,3-d]pyrimidine (B153573) analogues, these studies provide a deep understanding of their chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter for determining molecular stability and reactivity.
In studies of thieno[2,3-d]pyrimidine derivatives, Density Functional Theory (DFT) calculations are often employed to determine the energies of these frontier orbitals. For instance, in a series of newly synthesized thieno[2,3-d]pyrimidine derivatives, DFT studies provided insights into their structural and electronic properties. nih.gov The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For a molecule like 4-Bromo-6-ethylthieno[2,3-d]pyrimidine, the HOMO is expected to be distributed over the electron-rich thieno[2,3-d]pyrimidine core, while the LUMO might be influenced by the electron-withdrawing bromine atom. Understanding the FMOs is crucial for predicting how these molecules will interact with biological targets at an electronic level.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack and are associated with lone pairs of electrons and pi-systems, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
For thieno[2,3-d]pyrimidine analogues, MEP analysis can identify the key pharmacophoric features responsible for receptor binding. The nitrogen atoms in the pyrimidine (B1678525) ring and the sulfur atom in the thiophene (B33073) ring are expected to be regions of negative potential, making them potential hydrogen bond acceptors. The bromine atom in this compound would also contribute to the electrostatic potential, influencing how the molecule orients itself within a receptor's binding pocket. DFT studies on related heterocyclic systems have utilized MEP maps to understand intermolecular interactions that drive biological activity. nih.gov
Molecular Dynamics Simulations for Conformational and Binding Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. These simulations are crucial for understanding the binding modes of thieno[2,3-d]pyrimidine derivatives to their biological targets.
Several studies have employed MD simulations to investigate the interactions of thieno[2,3-d]pyrimidine analogues with various protein kinases and receptors. For example, MD simulations have been used to confirm the binding modes of novel thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. rsc.org These simulations, often run for nanoseconds, can reveal the stability of key hydrogen bonds and hydrophobic interactions predicted by initial molecular docking studies. rsc.org In one study, a 100 ns MD simulation confirmed the stable binding of a thieno[2,3-d]pyrimidine derivative within the EGFR active site. rsc.org
For this compound, MD simulations could be used to predict its binding affinity and conformational preferences within a target protein, such as a kinase. The simulations would track the movement of the ligand and protein atoms, providing insights into the flexibility of the ethyl group and the role of the bromine atom in anchoring the molecule in the binding site. A study on novel thieno[2,3-d]pyrimidines as VEGFR-2 inhibitors also utilized MD simulations to confirm the stability of the ligand-protein complex. nih.govnih.gov
The stability of these interactions can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. Lower and stable RMSD values generally indicate a stable binding complex.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (in silico/in vitro only)
QSAR and SAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. These studies are vital for identifying the key structural features that contribute to the potency and selectivity of drugs.
For thieno[2,3-d]pyrimidine derivatives, numerous in silico and in vitro SAR studies have been conducted to guide the design of more effective inhibitors for various targets, including protein kinases. mdpi.com These studies have revealed that substitutions at different positions of the thieno[2,3-d]pyrimidine core can significantly impact biological activity. For instance, the introduction of a bromine atom at the 4-position, as in this compound, is a common strategy in medicinal chemistry to explore halogen bonding interactions and improve binding affinity. The ethyl group at the 6-position can provide favorable hydrophobic interactions within the binding pocket.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between the 3D properties of molecules and their biological activity.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used 3D-QSAR techniques. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.
Several studies have successfully applied CoMFA and CoMSIA to series of thieno[2,3-d]pyrimidine analogues. For example, a 3D-QSAR study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors using CoMFA generated a robust and predictive model. researchgate.netnih.gov The resulting contour maps indicated that bulky groups at certain positions could enhance inhibitory activity, while at other positions they had the opposite effect. researchgate.netnih.gov Another study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors also developed predictive CoMFA and CoMSIA models. nih.gov
For a series of compounds including this compound, a CoMFA or CoMSIA study would involve aligning the molecules and calculating their steric and electrostatic fields. The resulting contour maps would provide valuable guidance for further structural modifications to enhance biological activity.
Below is a hypothetical data table illustrating the kind of statistical results obtained from such studies:
| 3D-QSAR Model | q² | r² | r²_pred | Steric Contribution | Electrostatic Contribution |
| CoMFA | 0.724 | 0.965 | 0.945 | 0.548 | 0.452 |
| CoMSIA | 0.801 | 0.897 | - | 0.250 | 0.350 |
q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), r²_pred (predictive r² for an external test set).
Hologram QSAR (HQSAR) is another 2D-QSAR technique that does not require molecular alignment and is based on fragment counts. While not as common as CoMFA or CoMSIA for this scaffold in the provided context, it can be a rapid method to generate predictive models.
Both ligand-based and receptor-based approaches are employed in the computational study of thieno[2,3-d]pyrimidines.
Ligand-based approaches , such as pharmacophore modeling and 3D-QSAR, are used when the 3D structure of the biological target is unknown. These methods rely on the information from a set of active molecules to build a model that defines the essential structural features required for activity.
Receptor-based approaches , such as molecular docking, are utilized when the 3D structure of the target protein is available. Molecular docking predicts the preferred orientation of a ligand within the binding site of a receptor and estimates the binding affinity. Numerous studies have performed molecular docking of thieno[2,3-d]pyrimidine derivatives into the active sites of various kinases like VEGFR-2, EGFR, and PI3K to rationalize their structure-activity relationships. nih.gov The docking results often correlate well with the experimentally observed biological activities. For this compound, docking studies would be crucial to predict its binding mode and to understand the role of the bromo and ethyl substituents in the interaction with the target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are pivotal computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of thieno[2,3-d]pyrimidine derivatives, these simulations provide critical insights into their interactions with various biological targets at a molecular level, elucidating potential binding modes and affinities without a clinical context.
Studies on a variety of thieno[2,3-d]pyrimidine analogues have demonstrated their potential to interact with several key protein targets. For instance, molecular docking of certain derivatives into the active site of Phosphatidylinositol 3-kinase (PI3K) has shown binding modes comparable to known inhibitors like PI-103. nih.gov Similarly, simulations targeting the Epidermal Growth Factor Receptor (EGFR), including both its wild-type (EGFRWT) and mutant (EGFRT790M) forms, have indicated correct and stable binding modes for designed thieno[2,3-d]pyrimidine compounds. nih.govtandfonline.com The stability of these interactions is often further confirmed by molecular dynamics (MD) simulations, which have shown that compounds can remain precisely bound to the EGFR protein over extended simulation times, such as 100 nanoseconds. nih.govtandfonline.com
The binding affinity, often expressed as a docking score or binding energy (ΔG) in kcal/mol, quantifies the strength of the ligand-target interaction. For a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, docking studies against DNA and the protein 3ERT revealed binding affinities ranging from -6.3 to -7.0 kcal/mol. bohrium.com In another study focusing on pyrimidine-based compounds targeting the B-cell lymphoma 2 (Bcl-2) protein, derivatives showed a range of binding energies, with some compounds exhibiting values around -5.8 kcal/mol. mdpi.comresearchgate.net These interactions are stabilized by a network of molecular forces, including hydrogen bonds, hydrophobic interactions, and pi-cation interactions with specific amino acid residues in the target's binding pocket. mdpi.com For example, interactions with the Bcl-2 protein have been shown to involve residues such as SER 60, GLN 118, LEU 59, HIS 120, ARG 129, GLU 136, and LYS 58. mdpi.com
The specific substitutions on the thieno[2,3-d]pyrimidine scaffold play a crucial role in determining both the binding affinity and the specific interactions with the target protein. Computational models help in understanding how different functional groups contribute to the binding, guiding the rational design of new analogues with potentially enhanced affinity for their targets.
| Thieno[2,3-d]pyrimidine Analogue | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| AK-1 | DNA | -6.3 | Not Specified | bohrium.com |
| AK-2 | DNA | -6.4 | Not Specified | bohrium.com |
| AK-1 | 3ert protein | -7.0 | Not Specified | bohrium.com |
| AK-4 | 3ert protein | -6.9 | Not Specified | bohrium.com |
| Compound 5b | EGFRWT & EGFRT790M | Not Specified | Not Specified | nih.gov |
| Compound VIb | PI3K | Not Specified | Comparable to PI-103 inhibitor | nih.gov |
| Pyrimidine Derivative 5 | Bcl-2 | -5.8815 | ARG 129 (pi-cation) | mdpi.com |
| Pyrimidine Derivative 4 | Bcl-2 | -5.77 | LEU 59, LYS 58 (H-bonding) | mdpi.com |
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational chemistry provides powerful tools for predicting the chemical reactivity and potential reaction pathways of molecules like this compound and its analogues. Methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties and reactivity descriptors that offer insights into the molecule's electronic structure and susceptibility to chemical reactions.
Key descriptors derived from Frontier Molecular Orbital (FMO) theory, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to these predictions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a novel hydrazone-containing thieno[2,3-d]pyrimidine, these reactivity descriptors have been calculated to understand its chemical behavior. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps help predict where a molecule is likely to undergo electrophilic or nucleophilic attack, providing guidance on its reactive sites. mdpi.com
Research Applications of 4 Bromo 6 Ethylthieno 2,3 D Pyrimidine and Its Derivatives
Role as Precursors in the Development of Biochemical Probes
The 4-bromo-6-ethylthieno[2,3-d]pyrimidine scaffold is a key starting material for creating sophisticated molecules designed to interact with biological systems. The thienopyrimidine core is a recognized pharmacophore found in various inhibitors and ligands, and the bromo-substituent allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This strategic modification is fundamental to its application in generating probes for enzyme inhibition studies, receptor ligand development, and antimicrobial research.
In vitro Enzyme Inhibition Studies (e.g., Kinases, DHFR, DGAT-1)
Derivatives of the thieno[2,3-d]pyrimidine (B153573) core have been extensively investigated as inhibitors of various enzymes critical to cellular processes and disease progression. The 4-bromo precursor is instrumental in synthesizing these targeted inhibitors.
Kinase Inhibition: The thieno[2,3-d]pyrimidine framework is a cornerstone for the development of potent kinase inhibitors, which are crucial in oncology research. nih.govresearchgate.net For instance, starting from 6-bromo-4-chlorothieno[2,3-d]pyrimidine, researchers have synthesized 4-anilino thienopyrimidines that act as potent inhibitors of the ErbB family of receptor tyrosine kinases. nih.gov These compounds have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), ErbB-2, and ErbB-4. nih.gov Another series of thieno[2,3-d]pyrimidine derivatives has shown high activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. scielo.br Compound 17f from this series, for example, exhibited VEGFR-2 inhibition equal to the reference drug sorafenib. scielo.br
In vitro Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Derivative of 6-ethynylthieno[2,3-d]pyrimidin-4-aniline | EGFR | 7 - 63 | nih.gov |
| Derivative of 6-ethynylthieno[2,3-d]pyrimidin-4-aniline | ErbB-2 | 7 - 63 | nih.gov |
| Compound 17f | VEGFR-2 | 230 | scielo.br |
| Sorafenib (Reference) | VEGFR-2 | 230 | scielo.br |
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for DNA synthesis and a well-established target for anticancer drugs. acs.org Thieno[2,3-d]pyrimidines with a 6-ethyl group have been synthesized as potent dual inhibitors of DHFR and thymidylate synthase (TS). acs.org The classical antifolate analogue N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid (2) and its nonclassical derivatives demonstrated significantly greater potency against human TS than the clinical drug pemetrexed. acs.org This highlights that the 6-ethyl group on the thieno[2,3-d]pyrimidine scaffold maintains potent inhibitory activity. acs.org
In vitro DHFR and TS Inhibition by 6-Ethyl-thieno[2,3-d]pyrimidine Derivatives
| Compound | Human DHFR IC₅₀ (µM) | Human TS IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 2 | 0.19 | 0.31 | acs.org |
| Compound 2g | >100 | 0.082 | acs.org |
| Pemetrexed (Reference) | 1.3 | 1.5 | acs.org |
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition: DGAT-1 is an enzyme involved in triglyceride synthesis, making it a target for metabolic disorders. A series of novel thieno[3,2-d]pyrimidine (B1254671) derivatives, synthesized from a bromo-thienopyrimidine precursor, were identified as potent DGAT-1 inhibitors. nih.govrsc.org The cis-isomer 17a from this series showed potent and selective inhibitory activity against human DGAT-1 expressed in SF9 cells. nih.govrsc.org
In vitro DGAT-1 Inhibition by a Thienopyrimidine Derivative
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| cis-Isomer 17a | Human DGAT-1 | 10 | nih.gov |
In vitro Receptor Ligand Development (e.g., GPR55, A2A Adenosine (B11128) Receptor)
The thienopyrimidine scaffold has also been utilized to develop ligands for G protein-coupled receptors (GPCRs), which are important drug targets.
GPR55 Receptor Ligands: G protein-coupled receptor 55 (GPR55) is an orphan receptor implicated in various physiological and pathological conditions. researchgate.netekb.eg Research focused on a thienopyrimidine scaffold, based on the known GPR55 antagonist ML192, has led to the synthesis of new derivatives with improved potency. researchgate.net These compounds were evaluated using β-arrestin recruitment assays, and several were identified as GPR55 antagonists with submicromolar efficacy and selectivity against cannabinoid receptors CB1 and CB2. researchgate.netekb.eg For example, compound 24 in one study showed increased potency compared to the original hit compound. researchgate.net
A2A Adenosine Receptor Ligands: The A2A adenosine receptor is a target for treating conditions like Parkinson's disease. researchgate.net A series of benzyl-substituted thieno[2,3-d]pyrimidines were identified as potent A2A receptor antagonists. researchgate.net Additionally, the isomeric thieno[3,2-d]pyrimidine core has been explored to develop potent and selective antagonists of the human A2A receptor. researchgate.net These novel compounds show high selectivity against other adenosine receptor subtypes (A1, A2B, and A3). researchgate.net
In vitro A₂A Adenosine Receptor Binding by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Human A₂A Kᵢ (nM) | Human A₁ Kᵢ (nM) | Reference |
|---|---|---|---|
| Compound 9 (2-Furyl) | 30 | 3205 | |
| Compound 11 (2-Thiazolyl) | 1.6 | 388 | |
| Compound 16 (2-(6-Methyl-pyridyl)) | 12 | 1273 |
Antimicrobial Research (in vitro activity only)
Thieno[2,3-d]pyrimidine derivatives have demonstrated notable in vitro activity against a range of bacterial pathogens, including multi-drug resistant strains. Several synthesized thieno[2,3-d]pyrimidinediones displayed potent activity against Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). Other studies have focused on N-benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamides, which showed promising activity against Pseudomonas aeruginosa, while their 4-oxo analogues were more active against S. aureus. The antimicrobial activity of some derivatives is suggested to occur via the inhibition of the bacterial enzyme TrmD.
In vitro Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound Class | S. aureus | B. subtilis | P. aeruginosa | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione (Compound 2) | 2 - 16 (MRSA, VISA, VRSA) | - | - | |
| 4-Methylthieno[2,3-d]pyrimidine-6-carboxamides | >100 | 6.25 - 12.5 | 12.5 - 25 | |
| 4-Oxothieno[2,3-d]pyrimidine-6-carboxamides | 12.5 - 25 | 50 - 100 | >100 |
Antiparasitic Research (in vitro activity only)
The utility of thieno[2,3-d]pyrimidine derivatives extends to antiparasitic research, primarily through the inhibition of parasitic enzymes. A series of 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of DHFR from the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii. The study found that compounds with a three-methylene-group linker between the thienopyrimidine core and a 6-aryl substituent were the most potent inhibitors against the DHFR enzymes from these parasites.
In vitro Inhibition of Parasitic DHFR by Thieno[2,3-d]pyrimidine Derivatives
| Compound | P. carinii DHFR IC₅₀ (µM) | T. gondii DHFR IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative with 3-methylene linker | 0.24 - 11.0 | 0.24 - 11.0 |
Potential in Materials Science (e.g., Organic Electronics, Optoelectronics, Chromophores)
Beyond biological applications, the thieno[2,3-d]pyrimidine scaffold is of interest in materials science due to its rigid, planar, and electron-deficient nature, which can impart useful photophysical and electronic properties. Thienopyrimidine derivatives have been investigated for their fluorescent properties and as potential photosensitizers. For example, the related isomer thieno[3,4-d]pyrimidin-4(3H)-thione has been developed as a heavy-atom-free photosensitizer that can efficiently generate singlet oxygen, showing potential for photodynamic therapy applications. This demonstrates the capacity of the thienopyrimidine core to participate in light-induced electronic processes relevant to optoelectronics and materials science.
Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The development of AIE luminogens based on the thieno[2,3-d]pyrimidine moiety has been a subject of research, indicating the scaffold's potential for creating advanced functional materials with novel optical properties.
Precursors for Polymer and Oligomer Synthesis
Currently, there is a notable absence of published research detailing the use of this compound or its direct derivatives as monomers for the synthesis of polymers or oligomers. The thieno[2,3-d]pyrimidine scaffold, with its fused heterocyclic structure, possesses inherent properties such as rigidity and potential for electronic conductivity that could make it an interesting building block for novel polymeric materials. The bromo- and ethyl-substituents on the thiophene (B33073) ring could theoretically be functionalized to introduce polymerizable groups. However, to date, the scientific literature has not reported on the successful polymerization of this specific compound or its close analogs.
Exploration in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern the self-assembly of molecules into well-defined, ordered structures. The thieno[2,3-d]pyrimidine core, with its nitrogen and sulfur heteroatoms and aromatic character, is well-suited for participating in such interactions.
While direct studies on the supramolecular behavior of this compound are not available, research on related thieno[2,3-d]pyrimidine derivatives provides valuable insights into the potential of this class of compounds in supramolecular chemistry. Crystal structure analysis of various thieno[2,3-d]pyrimidine derivatives has revealed intricate networks of intermolecular interactions that dictate their molecular arrangement in the solid state. rsc.org
A powerful tool for investigating these non-covalent interactions is Hirshfeld surface analysis . This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice. Studies on novel hydrazone derivatives of thieno[2,3-d]pyrimidine have utilized Hirshfeld calculations to analyze their supramolecular structure. mdpi.com For one such derivative, the analysis revealed that H···H, O···H, and C···H contacts were the most dominant intermolecular interactions, demonstrating the importance of hydrogen bonding and other weak interactions in the crystal packing. mdpi.com
The types and contributions of intermolecular contacts in the crystal structure of a representative thieno[2,3-d]pyrimidine derivative are summarized in the interactive data table below.
| Intermolecular Contact | Contribution (%) | Description |
| H···H | 30.4 | Represents contacts between hydrogen atoms on adjacent molecules. |
| O···H | 22.0 | Indicates the presence of hydrogen bonds involving oxygen as the acceptor. |
| C···H | 17.0 | Represents weak C-H···π or other C-H interactions. |
| Other | 30.6 | Includes various other weaker contacts such as N···H, N···C, O···C, C···C, and O···O. |
These detailed structural analyses underscore the capacity of the thieno[2,3-d]pyrimidine scaffold to form predictable supramolecular synthons. researchgate.net The ability to form specific and directional intermolecular interactions is a key prerequisite for designing molecules that can self-assemble into more complex architectures, such as liquid crystals, gels, or other functional soft materials. The substitution pattern of this compound, with a halogen atom capable of halogen bonding and an alkyl chain that can influence packing, suggests that it could also exhibit interesting self-assembly properties, though this remains an area for future investigation.
Analytical Methodologies for In Depth Study of 4 Bromo 6 Ethylthieno 2,3 D Pyrimidine
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold, this technique provides unequivocal proof of structure, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net This data is fundamental for understanding the molecule's conformation and stereochemistry.
In the context of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine, a single-crystal X-ray diffraction study would yield a detailed model of the molecule's solid-state structure. This analysis would confirm the planarity of the fused thieno[2,3-d]pyrimidine ring system and determine the orientation of the ethyl and bromo substituents.
Furthermore, X-ray crystallography is invaluable for elucidating the network of intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds (if applicable), halogen bonds (involving the bromine atom), and π-π stacking between the aromatic rings, dictate the material's bulk properties. For instance, analysis of related thieno[2,3-d]pyrimidine structures has revealed complex hydrogen bonding patterns and molecular arrangements that stabilize the crystal lattice. researchgate.netrsc.org While specific data for this compound is not publicly available, the analysis of a closely related analog, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, demonstrated how the thieno[2,3-d]pyrimidine ring binds within a protein active site, highlighting the structural insights gained from such studies. nih.gov
Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis of Thieno[2,3-d]pyrimidine Derivatives Note: This table illustrates the type of data obtained from X-ray crystallography, based on published data for related compounds, as specific data for this compound is not available.
| Parameter | Description | Example Data Type (for a related derivative) |
| Crystal System | The symmetry system to which the crystal lattice belongs. | Triclinic |
| Space Group | The specific symmetry group of the crystal. | P-1 |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 12.3 Å, c = 14.5 Å |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-N, C-S, C-Br). | C4-Br: ~1.90 Å |
| Bond Angles | The angle formed between three connected atoms (e.g., N1-C2-N3). | N1-C6-C5: ~125° |
| Intermolecular Contacts | Distances and angles of non-covalent interactions, such as hydrogen bonds or C-H···S interactions. researchgate.net | N-H···O distance: ~2.9 Å |
Spectroscopic Techniques in Mechanistic Research (e.g., in situ monitoring)
Spectroscopic methods are indispensable for both structural confirmation and for gaining insight into reaction mechanisms, often in real-time. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is paramount for elucidating the carbon-hydrogen framework.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet) and distinct singlets for the aromatic protons on the pyrimidine (B1678525) and thiophene (B33073) rings.
¹³C NMR identifies the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show unique resonances for each carbon in the fused ring system and the ethyl substituent.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of a thieno[2,3-d]pyrimidine derivative would show characteristic absorption bands for C=N, C=C, and C-H bonds within the heterocyclic system. elmergib.edu.ly For example, C-N stretching vibrations are typically observed in the 1350-1250 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS) determines the molecular weight of the compound with high precision. The fragmentation pattern observed can also provide structural information. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
These techniques are also powerful tools for mechanistic research , particularly through in situ monitoring. By setting up a reaction within an NMR tube or using a probe-based IR spectrometer, chemists can track the disappearance of starting material signals and the concurrent appearance of product signals over time. elmergib.edu.ly This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions without the need for isolating samples.
Table 2: Characteristic Spectroscopic Data for Thieno[2,3-d]pyrimidine Derivatives Note: This table presents typical data ranges and signals based on published spectra for analogous structures. scielo.br
| Technique | Parameter | Expected Observation for this compound Structure |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | ~8.5-9.0 ppm (s, 1H, pyrimidine H); ~7.0-7.5 ppm (s, 1H, thiophene H); ~2.9 ppm (q, 2H, -CH₂-); ~1.4 ppm (t, 3H, -CH₃) |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) | ~160-170 ppm (C=N carbons); ~110-155 ppm (other aromatic carbons); ~25 ppm (-CH₂-); ~15 ppm (-CH₃) |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch); ~2980-2850 (Aliphatic C-H stretch); ~1610-1550 (C=N and C=C stretches) |
| MS (ESI) | m/z | [M+H]⁺ and [M+2+H]⁺ peaks of approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Chromatographic Methods for Reaction Monitoring and Purification
Chromatography is essential for both the analysis and purification of synthetic products like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used extensively for monitoring reaction progress. By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at different time points and eluting it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The relative retention factor (Rf) values help in identifying the different components.
Column Chromatography is the primary method for the purification of the crude product on a preparative scale. The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel or alumina), and a solvent (mobile phase) is passed through to elute the components. Fractions are collected and analyzed (often by TLC) to isolate the pure this compound from unreacted starting materials, byproducts, and catalysts. The choice of solvent system is critical for achieving good separation and is typically optimized using TLC.
High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers higher resolution, speed, and sensitivity. It can be used for both analytical and preparative purposes. For reaction monitoring, HPLC provides quantitative data on the concentration of reactants and products over time. As a purification tool (preparative HPLC), it is employed to achieve very high levels of purity, which is often required for subsequent applications. Different column types (e.g., normal-phase or reverse-phase) and detection methods (e.g., UV-Vis) can be utilized depending on the properties of the compound.
Table 3: Application of Chromatographic Methods in the Study of this compound
| Method | Primary Application | Stationary Phase | Mobile Phase Example | Information Obtained |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel GF₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3) | Qualitative assessment of reaction completion; Rf values. |
| Column Chromatography | Preparative Purification | Silica Gel (60-120 mesh) | Gradient of Hexane/Ethyl Acetate | Isolation of the pure target compound from crude mixture. |
| High-Performance Liquid Chromatography (HPLC) | Purity Analysis & Monitoring | C18 (Reverse-Phase) | Acetonitrile/Water with TFA | Quantitative analysis of purity; reaction kinetics data. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
Future synthetic research should prioritize the development of more efficient and selective methods for the preparation of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine and its precursors. While classical methods often involve multi-step sequences, newer approaches could significantly improve yield, reduce waste, and enhance scalability.
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for the synthesis of various thieno[2,3-d]pyrimidine (B153573) derivatives. scielo.brscielo.br Applying MAOS to the cyclization and subsequent bromination steps could offer a more efficient route.
Continuous Flow Chemistry: For large-scale production, flow chemistry presents a safer and more consistent alternative to batch processing. Investigating the transition of key synthetic steps to a continuous flow setup would be a significant advancement.
Catalyst Optimization: Research into novel catalysts for the construction of the thiophene (B33073) ring and the subsequent pyrimidine (B1678525) annulation could lead to higher regioselectivity and milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of related compounds. researchgate.net
A comparative table of potential synthetic strategies is presented below:
| Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power) for key cyclization and bromination steps. |
| Continuous Flow Chemistry | Improved safety, scalability, and consistency; better control over reaction exotherms. | Development and optimization of flow reactor setups for the synthesis of the core scaffold. |
| Novel Catalytic Systems | Higher selectivity, milder reaction conditions, increased functional group tolerance. | Screening of new palladium, copper, or other transition metal catalysts for C-S and C-N bond formation. |
Advanced Functionalization Techniques for Diverse Derivative Libraries
The true potential of this compound lies in its capacity as a versatile building block. The bromine atom at the C4-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.
Future research should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: A systematic exploration of Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings at the C4-position would enable the synthesis of a vast library of derivatives. Investigating the selective arylation at C6 has been a subject of study for similar bromo-chloro precursors. researchgate.net
Direct C-H Arylation: Exploring direct C-H activation/arylation at other positions on the thienopyrimidine core, while preserving the ethyl and bromo groups, could provide novel derivatives that are inaccessible through traditional cross-coupling methods.
Photoredox Catalysis: This emerging field could offer new pathways for functionalization under mild conditions, potentially allowing for the introduction of novel alkyl or perfluoroalkyl groups.
The following table outlines potential functionalization reactions:
| Reaction Type | Reagent/Catalyst | Potential Introduced Moiety |
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Substituted amino groups |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl groups |
| Stille Coupling | Organostannanes, Pd catalyst | Alkyl, Aryl, Vinyl |
Computational Design of Next-Generation Thienopyrimidine Scaffolds
Computational chemistry and molecular modeling are indispensable tools for the rational design of new bioactive molecules. rsc.org For this compound, computational approaches can guide the synthesis of derivatives with enhanced potency and selectivity for specific biological targets.
Future computational efforts should include:
Structure-Based Drug Design (SBDD): Utilizing the known crystal structures of biological targets such as protein kinases (e.g., VEGFR-2, EGFR), molecular docking simulations can predict the binding modes and affinities of virtual libraries of this compound derivatives. tandfonline.comnih.govnih.gov This allows for the prioritization of compounds for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to assess the stability of binding and the role of conformational changes. rsc.org
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic properties of the scaffold and its derivatives, which can be correlated with their reactivity and biological activity. nih.gov
Pharmacophore Modeling: Based on known active compounds, pharmacophore models can be developed to identify the key structural features required for biological activity, guiding the design of new derivatives.
Exploration of New Non-Clinical Application Domains and Biological Targets
While thieno[2,3-d]pyrimidines are well-known for their potential as anticancer agents targeting various kinases, the unique substitution pattern of this compound may unlock novel applications. nih.govnih.govresearchgate.net
Unexplored avenues include:
Neurodegenerative Diseases: Some heterocyclic compounds have shown promise in targeting pathways relevant to diseases like Alzheimer's or Parkinson's. Screening derivatives for activity against targets such as glycogen (B147801) synthase kinase 3 (GSK-3) or leucine-rich repeat kinase 2 (LRRK2) could be a fruitful area of research.
Antimicrobial Agents: The thienopyrimidine scaffold has been investigated for antibacterial and antifungal properties. researchgate.net Creating a library of derivatives and screening them against a panel of pathogenic bacteria and fungi, including drug-resistant strains, is a worthwhile endeavor.
Anti-inflammatory Agents: Given that some thienopyrimidine analogues exhibit anti-inflammatory properties, exploring the potential of this compound derivatives as inhibitors of key inflammatory mediators like cyclooxygenases (COXs) or phosphodiesterases (PDEs) is a logical next step. researchgate.netrsc.org
Materials Science: The rigid, planar structure and potential for π-π stacking of the thieno[2,3-d]pyrimidine core could be exploited in the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The table below summarizes potential new application domains and targets:
| Application Domain | Potential Biological/Physical Target | Rationale |
| Neurodegenerative Diseases | GSK-3, LRRK2, Tau protein | Structural similarity to known kinase inhibitors. |
| Antimicrobial Agents | Bacterial/fungal enzymes (e.g., DHPS) | Known antimicrobial activity of the core scaffold. researchgate.net |
| Anti-inflammatory Agents | COX, PDE4, various kinases | Documented anti-inflammatory potential of related compounds. researchgate.netrsc.org |
| Materials Science | Organic semiconductor materials | Planar, aromatic structure suitable for electronic applications. |
Q & A
Basic: How can I optimize the synthesis of 4-Bromo-6-ethylthieno[2,3-d]pyrimidine for high yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of metalation reagents and halogenation steps. For example, analogous thieno[2,3-d]pyrimidine derivatives are synthesized via regioselective bromination using reagents like N-bromosuccinimide (NBS) in anhydrous conditions (e.g., THF at −78°C) . Ethyl group introduction can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling. Ensure inert atmosphere conditions (argon/nitrogen) to prevent side reactions. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
Use a combination of 1H/13C NMR (in deuterated DMSO or CDCl3) to confirm substitution patterns, with bromine causing characteristic deshielding in aromatic regions. High-resolution mass spectrometry (HRMS) is essential for molecular ion verification. For sulfur-containing heterocycles like thienopyrimidines, FT-IR can identify C-S stretching vibrations (~650–750 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry, as seen in structurally similar kinase inhibitors .
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites, guiding Suzuki-Miyaura or Buchwald-Hartwig couplings. Software like Gaussian 16 or ORCA can model transition states and activation energies. For example, bromine at the 4-position in thienopyrimidines is highly reactive toward palladium catalysts, but steric hindrance from the ethyl group at position 6 may require bulky ligands (e.g., XPhos) . Validate predictions with experimental kinetics (e.g., monitoring reaction rates via UV-Vis or GC-MS).
Advanced: What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Standardize assays using positive controls (e.g., staurosporine for kinase inhibition) and validate compound purity via HPLC-ELSD . For in vitro studies, ensure consistent DMSO concentrations (<0.1% v/v). If conflicting SAR (structure-activity relationship) data emerge, perform free-energy perturbation (FEP) simulations to assess binding affinity changes caused by minor structural modifications . Cross-reference with crystallographic data of target proteins (e.g., EGFR or VEGFR2) to rationalize discrepancies .
Advanced: How can factorial design improve reaction optimization for this compound derivatives?
Methodological Answer:
Apply 2^k factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ design (temperature: 60°C vs. 100°C; catalyst: 1 mol% vs. 5 mol%; solvent: DMF vs. toluene) identifies interactions between factors. Use ANOVA to analyze yield/purity outcomes. Response surface methodology (RSM) further refines optimal conditions. This approach reduced reaction time by 40% in analogous pyrrolo[2,3-d]pyrimidine syntheses .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
Follow H303+H313+H333 precautions (risk of toxicity upon inhalation, skin contact, or ingestion). Use fume hoods , nitrile gloves, and PPE. Quench brominated waste with sodium thiosulfate before disposal. For spills, adsorb with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate .
Advanced: How does the ethyl group at position 6 influence the electronic properties of the thienopyrimidine core?
Methodological Answer:
The ethyl group acts as an electron-donating substituent via inductive effects, increasing electron density at the pyrimidine nitrogen. Cyclic voltammetry (CV) shows a 50 mV anodic shift in oxidation potentials compared to unsubstituted analogs. This enhances π-stacking in protein binding pockets but may reduce solubility—addressable via salt formation (e.g., HCl or mesylate) .
Advanced: What in silico tools are recommended for docking this compound into kinase targets?
Methodological Answer:
Use AutoDock Vina or Schrödinger Glide with force fields (OPLS3e) optimized for halogen bonding. Prepare the protein structure via MOE (Molecular Operating Environment) to protonate residues and remove crystallographic water. Validate docking poses with MM-GBSA binding energy calculations. For example, this compound’s bromine forms a critical halogen bond with Tyr104 in c-Src kinase, as predicted by docking and confirmed by X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
